

# Navigating Luvadaxistat Clinical Trial Data: A Technical Resource for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Luvadaxistat

Cat. No.: B608702

[Get Quote](#)

For researchers, scientists, and drug development professionals investigating the therapeutic potential of **Luvadaxistat**, interpreting clinical trial data, particularly from studies with failed primary endpoints, is a critical exercise. This technical support center provides a comprehensive analysis of key **Luvadaxistat** clinical trials, offering troubleshooting guidance and frequently asked questions to inform future experimental design.

**Luvadaxistat**, a selective inhibitor of the D-amino acid oxidase (DAAO) enzyme, was developed to potentiate N-methyl-D-aspartate (NMDA) receptor signaling by increasing synaptic levels of D-serine, an NMDA receptor co-agonist. Despite a strong preclinical rationale, **Luvadaxistat** has faced challenges in clinical development, with several Phase 2 trials failing to meet their primary endpoints. This resource delves into the available data from these trials to provide actionable insights for the scientific community.

## Quantitative Data Summary from Key Clinical Trials

The following tables summarize the primary and secondary endpoint data from three key clinical trials of **Luvadaxistat**: the ERUDITE and INTERACT studies in schizophrenia-related cognitive impairment and a Phase 2 trial in Friedreich's ataxia.

Table 1: ERUDITE Trial (NCT05182476) - Cognitive Impairment in Schizophrenia

Endpoint	Measure	Result	p-value	Notes
Primary	Improvement in Cognitive Impairment	Failed to Meet Endpoint	Not Publicly Available	The study sponsor, Neurocrine Biosciences, reported that the trial failed to replicate the cognitive endpoint data from the INTERACT study. This was attributed to significant variability in cognitive measures and a potential imbalance in baseline characteristics of the enrolled subjects. <a href="#">[1]</a>

Table 2: INTERACT Trial (NCT03382639) - Negative Symptoms and Cognitive Impairment in Schizophrenia

Endpoint	Measure	Luvadaxi stat 50 mg	Luvadaxi stat 125 mg	Luvadaxi stat 500 mg	Placebo	p-value (50 mg vs. Placebo)
Primary	Change from Baseline in PANSS Negative Symptom Factor Score (NSFS)	Not Statistically Significant	Not Statistically Significant	Not Statistically Significant	-	>0.05
Secondary	Change from Baseline in Brief Assessme nt of Cognition in Schizophre nia (BACS) Composite Score	Improveme nt Observed	No Significant Improveme nt	No Significant Improveme nt	-	0.031 (nominal one-sided) <a href="#">[2]</a>

Secondary	Change from Baseline in Schizophrenia Cognition Rating Scale (SCoRS) Interviewer Total Score	Improvement Observed	No Significant Improvement	No Significant Improvement	-	0.011 (nominal one-sided) <a href="#">[2]</a>

Table 3: Phase 2 Trial (NCT03214588) - Friedreich's Ataxia

Endpoint	Measure	Luvadaxistat 75 mg BID	Luvadaxistat 300 mg BID	Placebo
Primary	Change from Baseline in the Inverse of the Time to Complete the 9-Hole Peg Test (9-HPT <sup>-1</sup> )	-0.00031	-0.00059	0.00029
Least Squares Mean Difference vs. Placebo (Standard Error)				
	-0.00054 (0.000746)	-0.00069 (0.000616)		

## Experimental Protocols and Methodologies

A critical aspect of interpreting clinical trial outcomes is a thorough understanding of the experimental design. Below are summaries of the methodologies for the key **Luvadaxistat** trials.

## ERUDITE Trial (NCT05182476) Protocol Summary

- Study Design: A Phase 2, randomized, double-blind, parallel, placebo-controlled study with a 6- or 12-month open-label extension.[\[3\]](#)[\[4\]](#)
- Population: Adults aged 18 to 50 years with a diagnosis of schizophrenia for at least one year, on a stable regimen of psychotropic medications, and exhibiting stable symptomatology for at least three months.[\[4\]](#)[\[5\]](#)
- Intervention: Oral **Luvadaxistat** administered once daily as an adjunctive treatment.
- Primary Outcome Measures: To evaluate the efficacy of **Luvadaxistat** compared with placebo on improving cognitive performance in participants with schizophrenia.[\[3\]](#)

## INTERACT Trial (NCT03382639) Protocol Summary

- Study Design: A Phase 2, 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[\[6\]](#)
- Population: Adults aged 18 to 60 years with a diagnosis of schizophrenia for at least one year and receiving primary background antipsychotic therapy.[\[7\]](#)
- Intervention: **Luvadaxistat** at doses of 50 mg, 125 mg, or 500 mg once daily, or placebo.[\[7\]](#)
- Primary Outcome Measures: Change from baseline in the Positive and Negative Syndrome Scale Negative Symptom Factor Score (PANSS NSFS).[\[2\]](#)[\[7\]](#)
- Secondary Outcome Measures: Change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) score and the Schizophrenia Cognition Rating Scale (SCoRS) score.[\[2\]](#)

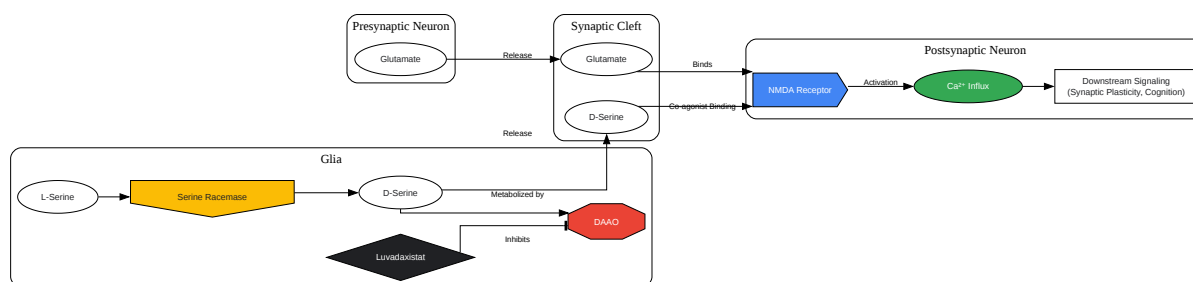
## Friedreich's Ataxia Phase 2 Trial (NCT03214588) Protocol Summary

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-arm study.[\[8\]](#)
- Population: Adults with Friedreich's Ataxia.

- Intervention: **Luvadaxistat** at doses of 75 mg twice daily (BID) or 300 mg BID, or placebo, for 12 weeks.[8]
- Primary Outcome Measures: Change from baseline at week 12 on the inverse of the time to complete the nine-hole peg test (9-HPT<sup>-1</sup>), a measure of upper extremity function and manual dexterity.[8][9]

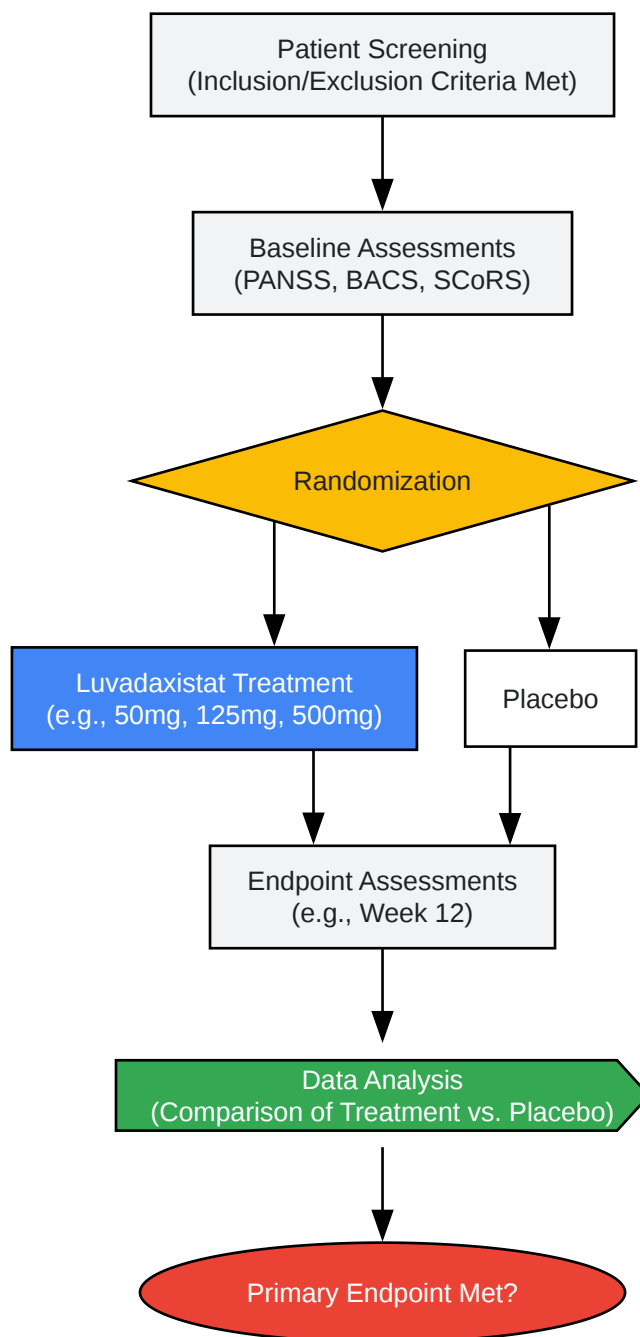
## Visualizing the Scientific Rationale and Experimental Workflow

To further aid in the interpretation of the **Luvadaxistat** clinical trial data, the following diagrams visualize the targeted signaling pathway and a generalized experimental workflow for the schizophrenia trials.



[Click to download full resolution via product page](#)

Caption: **Luvadaxistat**'s mechanism of action targeting the NMDA receptor pathway.



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for **Luvadaxistat** schizophrenia trials.

## Troubleshooting Guides and FAQs

This section addresses specific issues researchers might encounter when designing experiments based on the **Luvadaxistat** clinical trial data.

## Frequently Asked Questions (FAQs)

Q1: Why did the ERUDITE trial fail to replicate the positive cognitive signals seen in the INTERACT trial?

A1: The sponsor, Neurocrine Biosciences, cited two primary reasons for the failure of the ERUDITE trial to meet its primary endpoint:

- **High Variability in Cognitive Measures:** Significant variability in the cognitive assessments across the study population may have masked a potential treatment effect.[\[1\]](#)
- **Potential Imbalance in Baseline Characteristics:** Differences in the baseline characteristics of subjects enrolled across the treatment and placebo arms could have confounded the results.

Q2: What could explain the inverted U-shaped dose-response curve observed in the INTERACT trial, where the 50mg dose showed a cognitive signal but higher doses did not?

A2: While the exact reasons are not definitively established, several pharmacological principles could explain an inverted U-shaped dose-response curve:

- **Receptor Desensitization or Downregulation:** Higher concentrations of D-serine resulting from greater DAAO inhibition at higher **Luvadaxistat** doses might lead to desensitization or downregulation of NMDA receptors, diminishing the therapeutic effect.
- **Off-Target Effects:** At higher concentrations, **Luvadaxistat** or its metabolites could have off-target effects that interfere with the desired pro-cognitive effects.
- **Homeostatic Mechanisms:** The brain has complex homeostatic mechanisms. Excessive potentiation of NMDA receptor signaling might trigger compensatory changes that counteract the drug's effect.

Q3: Were there any patient subgroups that appeared to respond better to **Luvadaxistat**?

A3: The publicly available data does not include subgroup analyses. Future research could involve retrospective analysis of the trial data to identify potential biomarkers or patient characteristics that correlate with a response to **Luvadaxistat**, which could inform the design of future trials for similar mechanisms of action.

## Troubleshooting Guide for Future Experiments

### Issue 1: High variance in cognitive endpoint data.

- **Potential Cause:** Heterogeneity of the patient population in terms of baseline cognitive function, severity of negative symptoms, and concomitant medications. The inclusion/exclusion criteria of the ERUDITE and INTERACT trials provide a starting point for refining patient selection. For instance, both trials required a stable regimen of psychotropic medications, but the impact of different classes of antipsychotics was not specifically analyzed in the publicly available data.[\[4\]](#)[\[7\]](#)
- **Troubleshooting Steps:**
  - **Stricter Patient Stratification:** Implement more stringent inclusion/exclusion criteria to create a more homogenous study population. This could include stratifying patients based on baseline cognitive scores or specific symptom clusters.
  - **Utilize Biomarkers:** Incorporate biomarkers of NMDA receptor function or glutamatergic tone to enrich the study population for patients more likely to respond to a DAAO inhibitor.
  - **Standardize Concomitant Medications:** If ethically and practically feasible, standardize the type and dose of background antipsychotic medication to reduce variability.

### Issue 2: Lack of efficacy at higher doses.

- **Potential Cause:** As discussed in the FAQs, this could be due to receptor desensitization, off-target effects, or homeostatic adaptations.
- **Troubleshooting Steps:**
  - **Comprehensive Dose-Ranging Studies:** Conduct thorough preclinical and early-phase clinical studies to fully characterize the dose-response relationship and identify the optimal therapeutic window.
  - **Pharmacodynamic Biomarkers:** Utilize pharmacodynamic biomarkers, such as measuring D-serine levels in the cerebrospinal fluid, to correlate drug exposure with target

engagement and clinical response. This can help determine if higher doses are achieving the desired biological effect without triggering counter-regulatory mechanisms.

- Investigate Off-Target Binding: In preclinical studies, perform comprehensive screening to identify potential off-target interactions of the compound at higher concentrations.

Issue 3: Discrepancy between preclinical efficacy and clinical trial outcomes.

- Potential Cause: The animal models used in preclinical studies may not fully recapitulate the complex pathophysiology of cognitive impairment in schizophrenia.
- Troubleshooting Steps:
  - Refine Animal Models: Continuously evaluate and refine animal models to better reflect the specific aspects of cognitive dysfunction being targeted. This may involve using multiple models that address different facets of the disease.
  - Translational Biomarkers: Identify and validate translational biomarkers that can be measured in both preclinical models and human subjects to bridge the gap between animal and clinical studies.
  - Consider Human-Specific Factors: Acknowledge that factors such as metabolism, drug-drug interactions, and the complex genetic and environmental landscape of human disease can significantly impact clinical outcomes in ways that are not always predicted by preclinical models.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Neurocrine's schizophrenia trial fails to meet primary endpoint [clinicaltrialsarena.com]
- 2. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study to Evaluate the Efficacy, Safety, and Tolerability of Luvadaxistat in Participants With Cognitive Impairment Associated With Schizophrenia [ctv.veeva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study to Evaluate the Efficacy, Safety, and Tolerability of Luvadaxistat in Participants With Cognitive Impairment Associated With Schizophrenia | Clinical Research Trial Listing [centerwatch.com]
- 6. Neurocrine Biosciences Announces Top-Line Results from Phase II INTERACT Study Evaluating Luvadaxistat (NBI-1065844) for the Treatment of Negative Symptoms and Cognitive Impairment Associated with Schizophrenia (CIAS) [prnewswire.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Results of a randomized double-blind study evaluating luvadaxistat in adults with Friedreich ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results of a randomized double-blind study evaluating luvadaxistat in adults with Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Luvadaxistat Clinical Trial Data: A Technical Resource for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608702#interpreting-luvadaxistat-clinical-trial-data-with-failed-primary-endpoints]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)